4-Ethylthiazole-2-carboxylic acid

描述

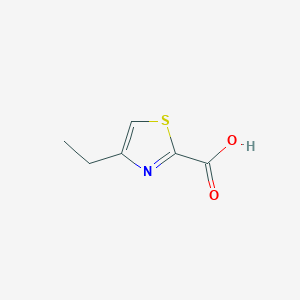

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-4-3-10-5(7-4)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHICAGCEAUSFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181456-13-2 | |

| Record name | 4-ethyl-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-Ethylthiazole-2-carboxylic Acid

Modern synthetic chemistry offers a variety of pathways to construct the this compound molecule. These routes are continually being refined to improve efficiency, yield, and sustainability.

The Hantzsch thiazole (B1198619) synthesis is a cornerstone of thiazole ring formation. This method typically involves the cyclocondensation of a thioamide with an α-haloketone. In the context of this compound, this would involve a derivative of a 1-halobutan-2-one to provide the 4-ethyl substituent and a thiooxalamide derivative to install the carboxyl group precursor at the 2-position.

A common strategy involves the reaction of thioamides with α-halocarbonyl compounds. For instance, the cyclization of a thiobenzamide (B147508) with an appropriate bromoacetoacetic acid ethyl ester derivative can yield the core thiazole structure. google.com Similarly, the reaction between bromopyruvate and thiourea (B124793) is a known method to produce an aminothiazole-4-carboxylate, which can be further modified. google.com

A patent describes a route starting with the cyclization of 4-hydroxythiobenzamide (B41779) with 3-bromoacetoacetic acid ethyl ester to form a 2-phenylthiazole (B155284) derivative, highlighting the versatility of the Hantzsch reaction for creating substituted thiazoles. google.com

Table 1: Examples of Hantzsch-type Cyclocondensation Reactions

| Reactant 1 | Reactant 2 | Resulting Core Structure | Reference |

|---|---|---|---|

| Thiourea | Ethyl bromopyruvate | Ethyl 2-aminothiazole-4-carboxylate | google.com |

| 4-Hydroxythiobenzamide | Ethyl 3-bromoacetoacetate | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | google.com |

| Thioacetamide | Chloroacetone | 2,4-Dimethylthiazole | orgsyn.org |

Introducing a carboxylic acid group at the 2-position of the thiazole ring requires specific chemical strategies. A notable method is the carbonylation of a 2-halothiazole precursor.

A patented process details a route for a related compound, ethyl 4-(2-chloroethyl)thiazole-2-carboxylate, which can serve as a model. google.com The synthesis involves creating a 2-bromothiazole (B21250) intermediate. This intermediate then undergoes a palladium-catalyzed carbonyl insertion reaction in the presence of carbon monoxide and an alcohol (in this case, ethanol) to yield the corresponding ethyl ester at the 2-position. google.com The catalyst specified is [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride. google.com Subsequent hydrolysis of the resulting ester would yield the desired this compound.

Another approach involves the synthesis of 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester, which is then converted to a 5-bromo intermediate via a Sandmeyer-type reaction before further modifications. nih.gov While a different heterocyclic system, it demonstrates a common strategy of introducing a functional group that can be later converted to a carboxyl group.

To streamline synthesis, reduce waste, and improve safety, one-pot and green chemistry methodologies are increasingly favored. These approaches combine multiple reaction steps into a single procedure and utilize environmentally friendly solvents and catalysts.

The development of efficient and recyclable catalysts is a key aspect of green chemistry. For thiazole synthesis, several eco-friendly catalysts have been reported.

Chitosan-based Biocatalysts : A chitosan-grafted terephthalohydrazide Schiff's base hydrogel (TCsSB) has been successfully used as an eco-friendly, reusable biocatalyst for synthesizing novel thiazole derivatives under ultrasound irradiation. researchgate.net This catalyst demonstrated higher surface area and thermal stability compared to unmodified chitosan. researchgate.net

DABCO : 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a hindered, recyclable base catalyst for the synthesis of thiazole derivatives, offering good to excellent yields and reduced reaction times. bepls.com

Silica (B1680970) Supported Catalysts : Silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. bepls.com

These catalysts align with green chemistry principles by being recyclable and reducing the need for hazardous reagents. bepls.comwisdomlib.org

The use of alternative energy sources like microwave and ultrasound irradiation has been shown to dramatically accelerate reaction rates, increase yields, and promote cleaner reactions for thiazole synthesis. tandfonline.comnih.gov

Ultrasound-Promoted Synthesis : Ultrasound irradiation enhances chemical reactions by promoting cavitation, which creates localized high-pressure and high-temperature conditions. nih.gov This technique has been used for the one-pot, three-component synthesis of thiazole derivatives in high yields and with significantly reduced reaction times—sometimes as short as a few minutes. wisdomlib.orgnih.gov Water is often used as an environmentally friendly solvent in these reactions. wisdomlib.org Studies show that ultrasound can produce yields of up to 99% in 2 minutes, compared to 30-150 minutes for conventional methods. wisdomlib.org

Microwave-Assisted Synthesis : Microwave heating provides rapid and uniform heating of the reaction mixture, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govrsc.org One-pot, three-component syntheses of thiazole derivatives have been efficiently carried out under microwave irradiation using eco-friendly catalysts like chitosan. nih.gov This method significantly reduces reaction times, in some cases from over 24 hours to just 30 minutes, while providing high yields. rsc.org

Table 2: Comparison of Conventional vs. Energy-Assisted Synthesis Methods for Thiazoles

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Several hours to days | Well-established procedures | wisdomlib.orgrsc.org |

| Ultrasound Irradiation | 2-90 minutes | High yields, short reaction times, milder conditions, eco-friendly | wisdomlib.orgtandfonline.comnih.gov |

| Microwave Irradiation | 1-30 minutes | Rapid, high yields, increased purity, applicable to one-pot syntheses | rsc.orgnih.govresearchgate.net |

Regioselective Synthesis and Isomer Control

The synthesis of this compound relies on methods that precisely control the placement of substituents on the thiazole ring, a concept known as regioselectivity. The most established and versatile method for constructing the thiazole core is the Hantzsch thiazole synthesis, first described in 1887. synarchive.comijper.org This reaction involves the cyclocondensation of an α-haloketone with a thioamide. ijper.orgyoutube.com

To obtain this compound, the specific reactants required are a thioamide bearing the carboxylic acid group (or a precursor) and an α-haloketone with an ethyl group adjacent to the carbonyl. The regioselectivity is dictated by the initial nucleophilic attack and subsequent cyclization. Specifically, the sulfur atom of the thioamide attacks the carbon bearing the halogen on the α-haloketone. youtube.com Following this initial S-alkylation, the nitrogen atom of the thioamide intermediate attacks the carbonyl carbon, leading to a cyclized hydroxyl-thiazoline intermediate which then dehydrates to form the final aromatic thiazole ring. ijper.orgyoutube.com

For the synthesis of the target molecule, one would typically react ethyl 2-chloroacetoacetate (as the α-haloketone component) with a thiooxalamide derivative. The selection of these starting materials ensures the ethyl group from the acetoacetate (B1235776) is positioned at C4 and the carboxyl group from the thioamide is at C2.

Control over reaction conditions is crucial to prevent the formation of undesired isomers. For instance, when using N-monosubstituted thioureas, the reaction conditions can influence the final product. In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed. rsc.org The proportions of these isomers are affected by factors such as acid concentration and temperature. rsc.org Therefore, maintaining neutral or slightly basic conditions is often preferred for achieving high regioselectivity in the standard Hantzsch synthesis. Modern approaches also utilize base-catalyzed cyclization of precursors like 2-oxo-2-(amino)ethanedithioates to achieve regioselective synthesis of 2,4-disubstituted thiazoles. thieme-connect.comthieme-connect.com

Derivatization and Functionalization of this compound

The carboxylic acid group at the C-2 position of this compound is a versatile handle for further chemical modification, primarily through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through the Fischer esterification method. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (which often serves as the solvent) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol in large excess helps to drive the reaction towards the ester product. libretexts.org For more sensitive substrates, milder, modern methods using reagents like POCl₃ can also be employed, which often proceed at room temperature in good yields.

Amidation: The synthesis of amides from the carboxylic acid moiety is a fundamental transformation. Direct amidation by reacting the carboxylic acid with an amine is thermodynamically unfavorable and typically requires coupling agents to activate the carboxylic acid. nih.govbohrium.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). bohrium.com Alternatively, catalysts such as ortho-iodo arylboronic acids have been developed for direct amidation at room temperature. acs.org A more traditional and robust method involves a two-step process: first, the carboxylic acid is converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 4-ethylthiazole-2-carbonyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide with high efficiency.

The following table summarizes typical conditions for these transformations:

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 4-ethylthiazole-2-carboxylate |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | N-substituted 4-ethylthiazole-2-carboxamide |

| Amidation (Direct Coupling) | Amine (R-NH₂), Coupling Agent (e.g., DCC) or Catalyst (e.g., Boronic Acid) | N-substituted 4-ethylthiazole-2-carboxamide |

This table presents generalized reaction conditions. Specific substrate and reagent choices may require optimization.

While the C-2 and C-4 positions are defined by the initial synthesis, the C-5 position of the thiazole ring is a potential site for further functionalization. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution reactions, with the C-5 position being the most activated site in 2,4-disubstituted thiazoles.

Reactions such as halogenation (e.g., bromination using N-Bromosuccinimide, NBS), nitration, and sulfonation can introduce new functional groups at this position. The specific conditions for these reactions must be carefully controlled to avoid side reactions or degradation of the starting material.

Furthermore, modern cross-coupling reactions offer powerful tools for C-H functionalization. Palladium-catalyzed direct arylation, for instance, can be used to form new carbon-carbon bonds at the C-5 position by reacting the thiazole with aryl halides. nih.gov This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the molecular diversity of derivatives.

Functionalization can also be achieved through metalation. Using a strong base, the C-5 proton can be abstracted to form a thiazolyl-metal species (e.g., a lithiated or magnesiated intermediate), which can then react with various electrophiles. This strategy has been effectively used in the regioselective functionalization of related thiazole systems. lookchem.com

The this compound scaffold is a valuable building block for the synthesis of more complex "hybrid molecules." nih.gov This strategy, often termed molecular hybridization, involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. tandfonline.com

The carboxylic acid or its derivatives (esters, amides) serve as a convenient anchor point for connecting the thiazole unit to other heterocyclic systems. For example, the amide derivative of this compound can be used in subsequent reactions to build larger structures. Thiazole-based hybrids have been synthesized by linking them to a variety of other bioactive heterocycles, including:

Pyrazoles nih.gov

Triazoles nih.gov

Benzofurans tandfonline.com

Benzothiazoles tandfonline.com

Pyridones nih.gov

The synthesis of these hybrids often involves multi-step sequences where the thiazole core is prepared first, followed by derivatization and coupling to the second heterocyclic moiety. tandfonline.com This approach has been shown to enhance drug efficacy and can help mitigate issues like drug resistance. nih.gov

Reaction Mechanism Elucidation and Kinetic Studies

The primary pathway for forming the this compound core is the Hantzsch thiazole synthesis. synarchive.com Understanding its mechanism is key to controlling the reaction and optimizing yields.

The mechanism proceeds through several distinct steps: youtube.comyoutube.com

Nucleophilic Attack: The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile and attacking the α-carbon of the α-haloketone. This is an SN2 reaction that displaces the halide ion and forms a C-S bond, resulting in an S-alkylated thioamide intermediate. youtube.com

Tautomerization & Cyclization: The intermediate can exist in equilibrium with its enol tautomer. The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the original ketone moiety. This step forms the five-membered ring.

Dehydration: The resulting cyclized intermediate is a 4-hydroxy-4,5-dihydrothiazole (a thiazoline (B8809763) derivative). This intermediate is typically unstable and readily undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form a double bond within the ring.

Aromatization: The elimination of water leads to the formation of the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction. youtube.com

Kinetic and Thermodynamic Parameters of Reactions

A comprehensive search of the scientific literature did not yield specific studies detailing the quantitative kinetic and thermodynamic parameters for the synthesis or chemical transformations of this compound. Research providing data such as rate constants, activation energies, or thermodynamic values (enthalpy, entropy, and Gibbs free energy) for reactions involving this specific compound is not publicly available at this time.

While general principles of physical organic chemistry can provide a qualitative understanding, no empirical data has been published to construct detailed kinetic or thermodynamic profiles for the formation or subsequent reactions of this compound.

Iii. Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

The structural framework of 4-Ethylthiazole-2-carboxylic acid is elucidated through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental data for this exact compound is not widely published, the expected spectral characteristics can be inferred from established principles and data from closely related thiazole (B1198619) derivatives. nih.govresearchgate.netulpgc.es

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to each unique proton environment. The acidic proton of the carboxyl group (-COOH) would typically appear as a very broad singlet far downfield, often above 12 ppm, due to hydrogen bonding. libretexts.orgmdpi.com The proton at position 5 of the thiazole ring would appear as a singlet. The ethyl group at position 4 would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 12.0 | broad singlet |

| Thiazole H-5 | ~7.5 - 8.5 | singlet |

| -CH₂- (Ethyl) | ~2.8 - 3.2 | quartet (q) |

| -CH₃ (Ethyl) | ~1.2 - 1.5 | triplet (t) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum, typically in the 165-185 ppm range. libretexts.org The carbons of the thiazole ring would appear in the aromatic/heteroaromatic region, while the carbons of the ethyl group would be found in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O (Carboxylic Acid) | 165 - 185 |

| Thiazole C -2 | 160 - 170 |

| Thiazole C -4 | 145 - 155 |

| Thiazole C -5 | 120 - 130 |

| -CH₂- (Ethyl) | 20 - 30 |

| -CH₃ (Ethyl) | 10 - 15 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₆H₇NO₂S.

Fragmentation Analysis: In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the molecular ion of this compound would undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Loss of the carboxyl group: A prominent fragment would be expected from the loss of a COOH radical (45 Da), a common fragmentation for carboxylic acids.

Decarboxylation: The loss of CO₂ (44 Da) is another characteristic fragmentation pathway.

Loss of the ethyl group: Cleavage of the ethyl group (29 Da) from the thiazole ring.

Ring cleavage: Fragmentation of the thiazole ring itself, leading to smaller characteristic ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 157.19 g/mol )

| m/z (mass/charge) | Possible Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 112 | [M - COOH]⁺ |

| 128 | [M - C₂H₅]⁺ |

| 113 | [M - CO₂]⁺ |

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by the features of the carboxylic acid and the thiazole ring. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxyl group would appear as a strong, sharp band. ulpgc.eslibretexts.org

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong, Sharp |

| Alkyl C-H | C-H stretch | 2850 - 3000 | Medium |

| Thiazole Ring | C=N, C=C stretch | 1500 - 1650 | Medium-Variable |

| Carboxylic Acid | C-O stretch | 1200 - 1350 | Medium |

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound was found, this technique would be capable of determining exact bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal could be grown, X-ray diffraction analysis would likely reveal a planar thiazole ring. A key feature would be the observation of intermolecular hydrogen bonding. Carboxylic acids frequently form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. nih.gov This analysis would provide unequivocal proof of the molecular structure and its conformation and packing in the solid state. Studies on related structures, such as 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, have shown how an interplay of O-H···N and C-H···O hydrogen bonds dictates the formation of complex supramolecular frameworks. nih.gov

Chromatographic and Separation Techniques for Purity and Analysis

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable. sav.skchemicalpapers.com In this setup, the compound is passed through a nonpolar stationary phase (like a C18 column) using a polar mobile phase. The polarity of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to achieve optimal separation. sav.sk An acid modifier, such as formic acid or acetic acid, is usually added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape. Detection is commonly performed using a UV detector, set to a wavelength where the thiazole ring exhibits strong absorbance.

Table 5: Representative HPLC Method for Analysis of this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

This method allows for the separation of the target compound from starting materials, by-products, and other impurities, enabling accurate purity determination, typically reported as a percentage of the total peak area.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, due to the carboxylic acid functional group, this compound possesses low volatility and is prone to thermal degradation at the high temperatures typically used in GC analysis. To overcome these challenges, derivatization is a common strategy employed to increase the compound's volatility and improve its chromatographic behavior.

A frequently used derivatization technique for carboxylic acids is esterification, for instance, by reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester. Another effective method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.

For the analysis of a derivatized analogue, a method similar to that used for other thiazole carboxylic acids could be employed. For instance, a gas chromatography-mass spectrometry (GC-MS) method can be utilized for the identification and quantification of the derivatized analyte. The GC could be equipped with a capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), which is suitable for a wide range of analytes.

A plausible temperature program for the GC oven could be as follows:

| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |

| Initial | 60 | 2 | - |

| Ramp 1 | 250 | 5 | 10 |

| Ramp 2 | 300 | 2 | 20 |

The mass spectrometer, operating in electron ionization (EI) mode, would then detect the fragmented ions of the derivatized this compound, allowing for its unambiguous identification based on its unique mass spectrum.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time, owing to its simplicity, speed, and low cost. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A common issue encountered when running TLC on carboxylic acids is "tailing" or "streaking" of the spot, which is caused by the strong interaction of the acidic proton with the silica (B1680970) gel stationary phase. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. This acidic additive protonates the silica surface and the analyte, reducing the strong interactions and resulting in more compact and well-defined spots.

For monitoring a reaction producing this compound, a suitable TLC system would involve a silica gel plate as the stationary phase and a mobile phase consisting of a mixture of a non-polar and a polar solvent.

Table of TLC Conditions for Reaction Monitoring:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 1:1 v/v) with the addition of 0.5-1% acetic acid. The polarity can be adjusted based on the specific reactants and products. |

| Visualization | The spots can be visualized under UV light at 254 nm. Alternatively, staining with a suitable reagent such as potassium permanganate (B83412) or iodine can be used. |

By spotting the reaction mixture alongside the starting materials on the TLC plate at different time intervals, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product, with a distinct retention factor (Rf) value, indicates the progression of the reaction.

Purity Assessment and Quality Control Methodologies

Ensuring the purity of this compound is critical for its intended applications. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for the quantitative determination of the purity of non-volatile and thermally labile compounds like carboxylic acids.

A reversed-phase HPLC method is typically employed for the analysis of polar compounds such as this compound. In this setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is common practice to ensure good peak shape by suppressing the ionization of the carboxylic acid group.

Table of HPLC Parameters for Purity Assessment:

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). For example, starting with 95:5 water:acetonitrile and ramping to 5:95 water:acetonitrile over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Diode Array Detector (DAD) for spectral confirmation. |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Using this method, the purity of a sample of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This provides a quantitative measure of the compound's purity and is a crucial aspect of quality control.

Iv. Advanced Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature and stability of 4-Ethylthiazole-2-carboxylic acid. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular orbitals and the prediction of various chemical properties.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. DFT studies on thiazole (B1198619) derivatives, which are structurally related to this compound, have provided significant insights into their stability and reactivity. These studies often focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. nih.gov

For instance, in studies of similar thiazole-containing compounds, DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly employed to optimize the molecular geometry and calculate electronic properties. researchgate.net The HOMO is typically localized over the electron-rich thiazole ring, indicating its role as an electron donor in chemical reactions. Conversely, the LUMO is often distributed across the carboxylic acid moiety, suggesting its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.gov

While specific DFT data for this compound is not extensively published, calculations on analogous structures provide a framework for understanding its electronic characteristics. The ethyl group at the 4-position is expected to act as an electron-donating group, which could subtly influence the energy levels of the frontier orbitals compared to an unsubstituted thiazole-2-carboxylic acid.

Table 1: Representative DFT-Calculated Electronic Properties for Thiazole Derivatives

| Compound/Derivative Class | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Thiophene Carboxylic Acid Thiourea (B124793) Derivatives | 6-311G(d,p) | Varies by substituent | Varies by substituent | Varies by substituent |

| 2,4-Dioxothiazolidine-5-acetic Acid Salts | M06/6-311G(d,p) | Not Specified | Not Specified | Not Specified |

| Ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates | Not Specified | Not Specified | Not Specified | Not Specified |

Note: This table presents data for related compound classes to illustrate the application of DFT. Specific values for this compound require dedicated calculations.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for predicting spectroscopic properties. These methods can be used to calculate vibrational frequencies (Infrared and Raman spectra) and electronic transitions (UV-Visible spectra). For thiazolidine-4-carboxylic acid derivatives, ab initio calculations have been successfully used to predict acidity constants by correlating calculated quantum chemical descriptors with experimental values. researchgate.net

The prediction of spectroscopic data for this compound would typically involve geometry optimization followed by frequency calculations at a suitable level of theory, such as Hartree-Fock or higher-level correlated methods. The calculated vibrational frequencies can be compared with experimental FT-IR spectra to aid in the assignment of spectral bands to specific molecular motions. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption and the nature of the electronic transitions involved. indexcopernicus.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are central to drug discovery and design.

Molecular docking studies on various thiazole derivatives have demonstrated their potential to bind to a range of protein targets. For example, derivatives of ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates have been docked into the active site of the SARS-CoV-2 main protease (Mpro), showing good binding affinities. nih.gov Thiazole carboxamide derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, with molecular docking used to rationalize their inhibitory activity and selectivity. nih.gov

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of this compound would be generated and optimized. Docking software then systematically positions the ligand within the protein's binding site, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy (kcal/mol). The resulting docked poses reveal potential interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

Table 2: Representative Molecular Docking Results for Thiazole Derivatives Against Various Protein Targets

| Thiazole Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| Ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylates | SARS-CoV-2 Mpro | Good binding affinities reported | Not Specified |

| Thiazole Carboxamides | COX-1/COX-2 | Favorable binding energies | Not Specified |

| N-(4-Oxo-2-phenylthiazolidin-3-yl)benzamides | α, β tubulin | Good binding with active molecule | Not Specified |

Note: This table showcases the application of molecular docking to thiazole derivatives. Specific interactions for this compound would depend on the chosen protein target.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For carboxylic acids, a key conformational feature is the orientation of the carboxylic acid group.

A study on the parent compound, thiazole-2-carboxylic acid, using matrix-isolation techniques combined with near-IR and UV light excitation, revealed the existence of different conformers. nih.gov The most stable conformer was found to have the carboxylic moiety in a trans orientation, with the hydroxyl hydrogen forming an intramolecular interaction with the ring nitrogen atom. Another conformer, with the OH group rotated by 180 degrees, was also identified but was present in a much smaller amount. nih.gov These findings suggest that this compound likely also exists as a mixture of conformers, with the relative populations determined by their respective energies.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. This is a crucial step in preparing a molecule for docking studies or other computational analyses to ensure that a realistic, low-energy conformation is used.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been performed on various classes of thiazole and thiazolidine (B150603) derivatives. For instance, 3D-QSAR analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives to understand their antimicrobial activities. tandfonline.com In another study, QSAR models were developed for thiazolidine-4-carboxylic acid derivatives as inhibitors of the H3N2 influenza virus neuraminidase. researchgate.net These models often use descriptors related to steric, electrostatic, and hydrophobic properties to explain the observed biological activity. researchgate.net

A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity against a specific target. Molecular descriptors for each compound would be calculated, and statistical methods would be used to build a predictive model. Such a model could then be used to guide the design of new derivatives with potentially enhanced activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Relates to electrostatic interactions and chemical reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Describes the size and shape of the molecule, influencing its fit into a binding site. |

| Topological | Connectivity indices, Kappa shape indices | Encodes information about the branching and connectivity of the molecular structure. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to the molecule's ability to cross cell membranes and engage in hydrophobic interactions. |

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a pivotal role in understanding how the structural features of this compound derivatives influence their biological activity. While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, the principles are well-established through studies on analogous thiazole and thiazolidine structures. These studies provide a framework for how such models could be developed for the target compound.

The core of QSAR modeling lies in establishing a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. This is achieved by calculating a wide array of molecular descriptors that quantify various physicochemical properties of the molecules. These descriptors can include electronic properties (such as atomic charges and dipole moments), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the logarithm of the partition coefficient, logP).

For instance, a hypothetical QSAR study on a series of this compound derivatives might reveal that specific substitutions on the thiazole ring or modifications to the carboxylic acid group significantly impact a particular biological activity, such as antimicrobial or anti-inflammatory effects. The resulting QSAR model, often a linear or non-linear equation, can then be used to predict the activity of newly designed, unsynthesized derivatives.

A study on 2,4-disubstituted thiazoles demonstrated that molecular connectivity indices and Kier's shape index were key parameters for their antimicrobial activity researchgate.net. Such insights are invaluable for guiding the synthesis of more effective antimicrobial agents. Similarly, QSAR models for thiazolidine-4-one derivatives identified descriptors related to polarizability, electronegativity, and surface area as being positively correlated with antitubercular activity nih.gov. These findings underscore the power of QSAR in identifying the critical molecular features for a desired biological effect.

To illustrate the application of predictive modeling, consider the following hypothetical data table for a series of this compound derivatives and their predicted biological activity based on a QSAR model.

| Derivative | Modification | Predicted Biological Activity (IC50, µM) | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., Molecular Surface Area) |

| 1 | Parent Compound | 15.2 | 2.1 | 180.5 |

| 2 | 5-Chloro substitution | 8.5 | 2.8 | 195.2 |

| 3 | 4-Methyl substitution | 12.1 | 2.4 | 190.8 |

| 4 | Amide at position 2 | 25.8 | 1.5 | 210.3 |

| 5 | Ester at position 2 | 18.9 | 1.9 | 205.6 |

This table is a hypothetical representation to illustrate the output of a QSAR study and is not based on actual experimental data for this compound.

The development of robust and predictive QSAR models is an iterative process that involves careful selection of training and test sets of compounds to ensure the model's generalizability nih.gov. The ultimate goal is to create a reliable in silico tool that can accurately forecast the biological potential of novel this compound derivatives before they are synthesized in the lab.

Design of New Derivatives with Enhanced Properties

Building upon the insights gained from predictive models and a fundamental understanding of structure-activity relationships, computational chemistry offers powerful tools for the rational design of new derivatives of this compound with enhanced properties. Techniques such as molecular docking, pharmacophore modeling, and virtual screening are instrumental in this design phase.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or a protein. This allows researchers to visualize the binding interactions at the atomic level and understand how a molecule like this compound or its derivatives might interact with a biological target. For example, in a study on thiazole derivatives as potential tubulin polymerization inhibitors, molecular docking was used to identify key binding modes within the colchicine (B1669291) binding site of tubulin nih.gov. This information is crucial for designing derivatives with improved binding affinity and, consequently, enhanced inhibitory activity.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. Once a pharmacophore model is established, it can be used to search large databases of virtual compounds to identify new molecules that fit the model and are therefore likely to be active. This approach was successfully used in the design of thiazolidine-4-carboxylic acid derivatives as influenza neuraminidase inhibitors [].

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those that are most likely to bind to a drug target. This can be done using either ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which utilize the three-dimensional structure of the target protein. A structure-based virtual screening approach successfully identified 2-arylthiazole-4-carboxylic acids as novel ligands for the CaMKIIα Hub domain researchgate.net.

The design of new this compound derivatives would likely follow a similar workflow. Starting with the core scaffold, various substituents could be virtually added at different positions on the thiazole ring. These virtual derivatives would then be subjected to molecular docking simulations against a specific biological target. The binding energies and interaction patterns would be analyzed to select the most promising candidates for synthesis and biological evaluation.

An example of a designed derivative and its predicted enhanced property is presented in the table below, based on computational analysis of related thiazole compounds.

| Designed Derivative | Proposed Modification | Target Protein | Predicted Enhancement | Rationale from Modeling |

| ETC-D1 | Addition of a p-nitrophenyl group at position 5 | Bacterial DNA gyrase | Increased antibacterial activity | Enhanced π-π stacking and hydrogen bonding interactions in the active site. |

| ETC-D2 | Conversion of carboxylic acid to a bioisosteric tetrazole | Cyclooxygenase-2 (COX-2) | Improved anti-inflammatory activity and metabolic stability | The tetrazole group forms stronger ionic interactions with key residues in the COX-2 active site. |

| ETC-D3 | Introduction of a hydroxyl group on the ethyl side chain | Fungal lanosterol (B1674476) 14α-demethylase | Enhanced antifungal activity | The hydroxyl group acts as a hydrogen bond donor, increasing binding affinity. |

This table is a hypothetical representation based on computational design principles and does not represent actual synthesized compounds or experimental data for this compound.

Through the synergistic use of these computational methodologies, researchers can explore a vast chemical space of potential this compound derivatives in a time- and cost-effective manner. This in silico-driven approach significantly enhances the probability of discovering novel compounds with superior biological activities and drug-like properties.

V. Biological and Pharmacological Research

Antimicrobial Activity Studies

There is no specific information available in the reviewed literature detailing the antibacterial efficacy of 4-Ethylthiazole-2-carboxylic acid against Gram-positive and Gram-negative bacterial strains.

Information regarding the specific antifungal properties and the spectrum of activity for this compound is not detailed in the available research. One source notes that the compound exhibits antifungal activity, but provides no supporting data or specifics on the fungal strains tested or the extent of inhibition. smolecule.com

No studies detailing the specific mechanisms of antimicrobial action for this compound were found in the reviewed literature.

Anticancer and Cytotoxic Investigations

There is no specific information available regarding in vitro cytotoxicity studies of this compound against any cancer cell lines.

No research detailing the mechanisms of apoptosis induction or cell cycle arrest by this compound in cancer cells has been documented in the available literature.

Enzyme Inhibition and Receptor Modulation

Thiazole-containing molecules have been identified as potent inhibitors of a diverse array of biological targets, including enzymes involved in cell cycle regulation and cell membrane signaling. nih.govmdpi.com The structural motif of thiazole (B1198619) carboxylic acid, in particular, has proven to be a promising starting point for the design of specific enzyme inhibitors.

Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism, responsible for the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Elevated levels of uric acid can lead to conditions such as hyperuricemia and gout, making XO a key therapeutic target. nih.gov The success of non-purine XO inhibitors like Febuxostat, which features a thiazole ring, has spurred the development of other thiazole-based inhibitors. researchgate.netnih.gov

Research has focused on derivatives of thiazole-4-carboxylic acid and thiazole-5-carboxylic acid as potential XO inhibitors. A series of 2-phenylthiazole-4-carboxylic acid derivatives were designed and synthesized, leading to the discovery of a potent XO inhibitor with an IC₅₀ value of 48.6 nM. nih.gov This compound also demonstrated a significant hypouricemic effect in animal models. nih.gov Similarly, various 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and shown to be effective XO inhibitors. nih.gov Another study designed and synthesized 22 different thiazole-5-carboxylic acid derivatives, with the most active compound (GK-20) exhibiting an IC₅₀ value of 0.45 µM against the enzyme. researchgate.net These findings underscore the potential of the thiazole carboxylic acid scaffold for developing novel treatments for gout and hyperuricemia. nih.govnih.gov

| Thiazole Scaffold | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2-Phenylthiazole-4-carboxylic acid | Xanthine Oxidase | Identified a potent inhibitor with an IC₅₀ of 48.6 nM and in vivo hypouricemic effects. | nih.gov |

| 2-Benzamido-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | Synthesized derivatives showed potential for treating gout and hyperuricemia. | nih.gov |

| Thiazole-5-carboxylic acid derivatives | Xanthine Oxidase | Compound GK-20 was the most active, with an IC₅₀ of 0.45 µM. | researchgate.net |

The therapeutic potential of thiazole carboxylic acid derivatives extends beyond xanthine oxidase to a variety of other enzymes.

Metallo-β-lactamases (MBLs): These enzymes confer bacterial resistance to β-lactam antibiotics, posing a significant public health threat. researchgate.net Researchers have identified 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as a new class of MBL inhibitors. researchgate.net One such compound demonstrated inhibitory activity against the IMP-1 MBL with an IC₅₀ value of 27.9 µM. researchgate.net

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. nih.gov Newly synthesized thiazole carboxamide derivatives have been evaluated as COX inhibitors. One compound, 2b, showed potent activity against both COX-1 (IC₅₀ of 0.239 μM) and COX-2 (IC₅₀ of 0.191 μM). nih.gov

Other Targets: Thiazole derivatives have also shown inhibitory activity against other important enzymes. For instance, certain derivatives have been identified as inhibitors of cortisone (B1669442) reductase (11β-HSD1) and protein tyrosine phosphatase 1B (PTP1B), both of which are targets for anti-diabetic drugs. mdpi.com Furthermore, the broader class of thiazole-containing compounds has been investigated for inhibiting microtubule formation and polymerases, indicating potential anticancer applications. nih.govmdpi.com

| Enzyme/Target | Thiazole Derivative Class | Reported Activity | Reference |

|---|---|---|---|

| Metallo-β-lactamases (MBLs) | 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Inhibition of IMP-1 with an IC₅₀ of 27.9 µM. | researchgate.net |

| Cyclooxygenase (COX) | Thiazole carboxamides | Compound 2b showed IC₅₀ values of 0.239 μM (COX-1) and 0.191 μM (COX-2). | nih.gov |

| Cortisone reductase (11β-HSD1) | Substituted piperidine-thiazole derivatives | Inhibition of 67.03% at a 10 mM concentration. | mdpi.com |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Ethyl-phenylthiazole-carboxamide derivatives | Inhibition of PTP1B and stimulation of the insulin (B600854) pathway. | mdpi.com |

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For thiazole carboxylic acid derivatives, several key SAR insights have been established:

For Xanthine Oxidase Inhibition: In the optimization of 2-phenylthiazole-4-carboxylic acid inhibitors, the specific placement of substituents on the phenyl ring was found to be critical for potent inhibition. nih.gov

For Metallo-β-lactamase Inhibition: SAR studies on 4,5-dihydrothiazole-4-carboxylic acids revealed that the nature of the substituent at the 2-position of the thiazole ring significantly influences inhibitory activity against MBLs. researchgate.net

For Anticancer and Anticonvulsant Activity: For antiproliferative activity, the presence of an electronegative chlorine atom on a phenyl ring attached to the thiazole was found to be essential. mdpi.com In the development of anticonvulsants, analogues containing a 1,2,4-triazole (B32235) ring linked to the thiazole showed the highest protective properties. mdpi.com These studies demonstrate that even minor modifications to the core scaffold can dramatically alter biological activity and target specificity. nih.gov

Biosynthetic and Metabolic Pathways Involving Thiazole Derivatives

Thiazole derivatives are not only synthetically important but also play a role in natural biological processes, most notably in the biosynthesis of essential vitamins.

The thiazole ring is a fundamental component of thiamine (B1217682) (Vitamin B1), an essential cofactor in all living systems for carbohydrate and amino acid metabolism. neliti.comnih.gov The biosynthesis of thiamine involves separate pathways for the pyrimidine (B1678525) and thiazole moieties, which are later coupled. nih.govnih.gov

In eukaryotes like yeast, the biosynthesis of the thiazole moiety is particularly fascinating. It originates from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and glycine. nih.govmdpi.com The enzyme THI4 catalyzes the formation of an adenylated thiazole derivative, specifically the ADP adduct of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid, as a key intermediate. nih.gov This discovery provided crucial insights into the unique eukaryotic pathway for thiazole synthesis, which differs significantly from the more complex, multi-enzyme process found in prokaryotes. nih.gov

When thiazole-containing compounds are introduced into biological systems, they undergo biotransformation, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov These metabolic processes can significantly affect the compound's efficacy and safety profile.

Studies have shown that the thiazole ring can be metabolized through several pathways, including epoxidation, S-oxidation, and N-oxidation. nih.gov These reactions can lead to the formation of reactive metabolites that may covalently bind to cellular macromolecules, a process that can sometimes lead to toxicity. nih.gov For instance, the energy barrier for the epoxidation of the thiazole ring is relatively low, suggesting this is a favorable metabolic pathway. nih.gov Additionally, research on related compounds like L-2-oxothiazolidine-4-carboxylic acid shows it can be enzymatically cleaved to yield L-cysteine, indicating that ring-opening can be a part of the metabolic fate of such structures. researchgate.net Thiazolidine-4-carboxylic acid, a condensation product of cysteine, is known to be a sulfhydryl antioxidant and has been studied for its anti-toxic effects, particularly on the liver. nih.gov

V. Applications in Materials Science and Other Fields

Role as Building Blocks for Advanced Materials

The thiazole (B1198619) unit within 4-Ethylthiazole-2-carboxylic acid is a key functional group that imparts desirable properties to polymeric and optoelectronic materials.

Thiazole-containing polymers are a subject of considerable research interest due to their versatile properties. The incorporation of the thiazole ring into polymer backbones can lead to materials with enhanced thermal stability and specific electronic characteristics. rsc.orgacs.orgresearchgate.net The synthesis of such polymers can be achieved through various methods, including multicomponent one-pot polymerization, which allows for the construction of complex fused heterocyclic polymers. rsc.org These polymers often exhibit good solubility, which is advantageous for processing and film formation. rsc.org The thiazole nucleus is also an integral part of the structure of some polyamides, which can form complexes with metals, indicating potential for creating functional polymeric materials. acs.org

Thiazole-based materials, including polymers, are extensively studied for their applications in organic electronics. researchgate.net The electron-withdrawing nature of the imine (C=N) group in the thiazole ring makes it a suitable component in organic semiconductors. researchgate.net Thiazolo[5,4-d]thiazoles (TzTz), which are fused bicyclic heteroaromatic compounds, are noted for their rigid, planar structure and extended π-conjugated electronic system, making them excellent candidates for use in organic photovoltaics and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Polymers incorporating thiazole units have been synthesized and evaluated for their use as donor materials in polymer solar cells (PSCs). These donor-acceptor conjugated copolymers can exhibit band gaps in the range of 1.80–2.14 eV and have demonstrated power conversion efficiencies (PCEs) from 2.23% to 2.75% under standard illumination conditions. researchgate.net The specific donor unit within the copolymer has a significant influence on the material's band gap, electronic energy levels, and charge carrier mobilities. researchgate.net Furthermore, the fluorescence properties of some thiazole-based polymers suggest their potential application in light-emitting diodes (LEDs). researchgate.net

Table 1: Optoelectronic Properties of Thiazole-Based Copolymers for PSCs

| Copolymer | Donor Unit | Band Gap (eV) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|

| P1 | Fluorene | 2.14 | 2.75 |

| P2 | Dibenzosilole | 1.80 | 2.23 |

| P3 | Dithienosilole | 1.95 | 2.54 |

Corrosion Inhibition Studies

Thiazole derivatives, including compounds structurally related to this compound, have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. scispace.comekb.eg The effectiveness of these compounds stems from their molecular structure, which typically includes heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring. scispace.com

The primary mechanism of corrosion inhibition by thiazole derivatives is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. researchgate.netjmaterenvironsci.commdpi.com This adsorption can occur through physical (electrostatic) or chemical (coordinative bonding) interactions. mdpi.com The presence of lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the thiazole ring, facilitates the formation of a coordinate covalent bond with the vacant d-orbitals of the metal. scispace.comjmaterenvironsci.com

The mode of adsorption is influenced by several factors, including the chemical structure of the inhibitor, the nature of the metal surface, and the corrosive medium. researchgate.net Studies on thiadiazole derivatives, which are structurally similar to thiazoles, suggest that the adsorption process can often be described by the Langmuir adsorption isotherm. scispace.commdpi.com The adsorption is a spontaneous process, as indicated by negative values of the free energy of adsorption (ΔG°ads). mdpi.com

Upon adsorption, the inhibitor molecules form a stable, thin film on the metal surface. researchgate.netjmaterenvironsci.com This film acts as a physical barrier, isolating the metal from the corrosive environment and thereby preventing or slowing down the corrosion process. mdpi.comnih.gov The protective film hinders both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying many thiazole derivatives as mixed-type inhibitors. jmaterenvironsci.comresearchgate.net The integrity and effectiveness of this protective layer are dependent on the concentration of the inhibitor, with higher concentrations generally leading to greater surface coverage and improved inhibition efficiency. ekb.egnih.gov

Table 2: Inhibition Efficiency of a Thiazole Derivative on Copper in 1M HCl

| Inhibitor Concentration (M) | Corrosion Rate (g/cm²·h) | Inhibition Efficiency (%) | Surface Coverage (θ) |

|---|---|---|---|

| 0.0001 | 0.00018 | 82.0 | 0.820 |

| 0.0003 | 0.00015 | 85.0 | 0.850 |

| 0.0005 | 0.00012 | 88.0 | 0.880 |

| 0.0007 | 0.00009 | 91.0 | 0.910 |

| 0.0009 | 0.00007 | 93.0 | 0.930 |

Applications in Analytical Chemistry

While specific applications of this compound in analytical chemistry are not extensively documented, the broader class of thiazole derivatives serves as versatile reagents in this field. nih.gov The inherent chemical reactivity of the thiazole ring and its substituents allows for their use in various analytical methodologies.

Thiazole derivatives have been developed as fluorogenic reagents for the sensitive detection of thiols and amines using high-performance liquid chromatography (HPLC). rsc.org These reagents react with analytes to produce highly fluorescent derivatives, enabling their quantification at very low concentrations. For instance, certain benzofurazan (B1196253) derivatives, which are also heterocyclic compounds, can be used to determine amino acids with detection limits in the sub-picomole range. rsc.org Given that this compound possesses a reactive carboxylic acid group, it could potentially be modified to create new analytical reagents for specific applications.

Furthermore, thiazole derivatives can be used as indicators. nih.gov The ability of the thiazole moiety to coordinate with metal ions also suggests potential applications in the development of chemical sensors, where a change in a measurable property, such as luminescence, upon binding to an analyte can be used for its detection and quantification. mdpi.com

Development of Analytical Reagents and Probes

While direct applications of this compound as a standalone analytical reagent are not extensively documented in current literature, the broader class of thiazole derivatives has demonstrated significant potential in the development of chemical probes and analytical reagents. Thiazole-containing compounds are recognized for their ability to act as chemosensors, forming stable complexes with a variety of metal ions. This characteristic is fundamental to the design of colorimetric and fluorimetric probes for metal detection.

The thiazole nucleus, with its nitrogen and sulfur atoms, provides effective coordination sites for metal ions. This interaction can lead to observable changes in the spectroscopic properties of the molecule, such as a shift in absorption or an enhancement of fluorescence, enabling the qualitative and quantitative determination of the target ion. Although specific research on this compound in this context is limited, its structural similarity to other photoactive thiazole derivatives suggests its potential as a scaffold for the design of novel analytical probes.

Use in Chromatography and Sensing Technologies

The development of advanced chromatographic and sensing technologies often relies on the unique chemical properties of organic molecules. In this regard, thiazole derivatives have emerged as promising candidates for the creation of new sensing platforms.

Thiazole-based chemosensors have been successfully employed for the detection of various heavy metal ions, which are significant environmental pollutants. These sensors can operate through colorimetric or fluorometric principles, providing a visual or light-based signal upon binding with the target ion. The versatility of the thiazole ring allows for chemical modifications to tune the sensor's selectivity and sensitivity towards specific ions.

| Thiazole Derivative Type | Target Analyte | Sensing Principle | Reported Application |

|---|---|---|---|

| Generic Thiazole-based Chemosensors | Heavy Metal Ions (e.g., Cu2+, Hg2+, Pb2+) | Colorimetric/Fluorometric | Environmental Monitoring |

Vii. Future Research Directions and Emerging Trends

Development of Novel Therapeutic Agents based on 4-Ethylthiazole-2-carboxylic Acid Scaffold

The this compound scaffold is a privileged structure in drug discovery, offering a robust framework for the development of new therapeutic agents. nih.govnih.gov Its unique electronic and structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. nih.gov Future research will likely focus on leveraging this scaffold to design potent and selective inhibitors for a range of biological targets implicated in various diseases.

One promising avenue is the continued exploration of its potential as an anticancer agent. Thiazole-containing compounds have demonstrated significant anticancer activity by inhibiting various enzymes and pathways crucial for tumor growth, such as tyrosine kinases and microtubule assembly. nih.govfrontiersin.org For instance, derivatives of thiazole (B1198619) carboxamides have been investigated as c-Met kinase inhibitors, a key target in cancer therapy. nih.gov Future work will involve synthesizing and screening new derivatives of this compound to identify compounds with enhanced efficacy and reduced toxicity. nih.govmdpi.com

Furthermore, the scaffold holds potential for developing novel treatments for neurodegenerative diseases and as anticonvulsant agents. nih.gov Research into thiazole derivatives as inhibitors of metallo-β-lactamases also presents a critical strategy to combat antibiotic resistance. researchgate.net The design of new molecules will be guided by structure-activity relationship (SAR) studies and computational modeling to optimize interactions with specific biological targets. researchgate.netnih.gov

Exploration of New Biological Activities and Target Identification

While the this compound scaffold has been explored for certain biological activities, a vast landscape of potential therapeutic applications remains uncharted. A key future direction is the systematic exploration of new biological activities and the identification of novel molecular targets for its derivatives. nih.gov This involves high-throughput screening of compound libraries against a wide array of biological assays to uncover unexpected therapeutic potential.

Recent studies have highlighted the diverse pharmacological effects of thiazole derivatives, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. nih.govfrontiersin.org For example, certain thiazole derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting enzymes like DNA gyrase. nih.gov Others have demonstrated significant antioxidant activity, which is crucial in combating diseases associated with oxidative stress. nih.govnih.gov

Future research will aim to:

Identify novel enzyme and receptor targets for this compound derivatives.

Elucidate the mechanisms of action for newly discovered biological activities.

Explore the potential of these compounds in treating a broader range of diseases, including metabolic disorders and viral infections. nih.govnih.gov

The identification of new targets will not only expand the therapeutic utility of this scaffold but also provide deeper insights into the pathophysiology of various diseases. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and its application to the this compound scaffold holds immense promise. ijpsjournal.comnih.govresearchgate.net These advanced computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting molecular properties. nih.govmednexus.org

Key applications of AI and ML in this context include:

Virtual Screening: AI algorithms can screen massive virtual libraries of this compound derivatives to identify compounds with a high probability of binding to a specific biological target. nih.gov

De Novo Drug Design: Deep learning models can generate novel molecular structures based on the this compound scaffold with desired pharmacological properties. ijpsjournal.comcrimsonpublishers.com

ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives, helping to prioritize compounds with favorable drug-like properties and reducing late-stage failures. nih.govcrimsonpublishers.com

Structure-Activity Relationship (SAR) Analysis: AI can identify complex patterns in SAR data, providing insights for the rational design of more potent and selective molecules. mednexus.org

By leveraging AI and ML, researchers can navigate the chemical space of this compound derivatives more efficiently, reducing the time and cost associated with traditional drug discovery methods. researchgate.netcrimsonpublishers.com

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, and the production of this compound and its derivatives is no exception. mdpi.comnih.gov Future research will focus on developing more sustainable and environmentally friendly synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. mdpi.com

Innovations in this area may include:

Development of Novel Catalysts: The use of heterogeneous and recyclable catalysts, such as biocatalysts or metal-organic frameworks, can enhance reaction efficiency and simplify product purification. mdpi.comrsc.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of synthesis. mdpi.com

Microwave and Ultrasonic-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles. mdpi.commdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it a promising approach for the large-scale production of thiazole derivatives. rsc.org

By embracing green chemistry principles, the synthesis of this compound can become more economically viable and environmentally responsible. nih.govmdpi.com

Nanotechnology and Drug Delivery Systems for Thiazole Compounds

Nanotechnology offers transformative solutions to challenges in drug delivery, such as poor solubility and lack of target specificity. researchgate.netnih.gov The encapsulation of this compound and its derivatives into nano-sized carriers is an emerging trend aimed at enhancing their therapeutic efficacy and reducing side effects. imp.kiev.uaimp.kiev.uamdpi.com

Future research in this area will likely explore various nanocarrier systems, including:

Lipid-based Nanoparticles: Liposomes and solid lipid nanoparticles can improve the bioavailability of poorly soluble thiazole compounds.

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for the sustained and targeted release of thiazole-based drugs. nih.gov

Nanocrystals and Nanosuspensions: These formulations can enhance the dissolution rate and saturation solubility of the active pharmaceutical ingredient. researchgate.net

These nanotechnology-based drug delivery systems can protect the drug from degradation, prolong its circulation time, and facilitate its accumulation at the site of action, thereby maximizing therapeutic outcomes. nih.govmdpi.com The development of such advanced formulations will be crucial for translating the therapeutic potential of this compound derivatives into clinical applications.

常见问题

Basic Research Questions

Q. What established synthetic routes exist for 4-Ethylthiazole-2-carboxylic acid, and how can reaction conditions be optimized?

- Synthetic Routes :

- Cyclization : React α-haloketones with thiourea derivatives to form the thiazole core .

- Functionalization : Introduce the ethyl and carboxylic acid groups via nucleophilic substitution or coupling reactions under acidic/basic conditions .

- Example Protocol : A two-step synthesis involving Boc-protected intermediates, EDCI/HOBt-mediated coupling, and TFA deprotection (yields 58–76%) .

- Optimization Strategies :

- Use Design of Experiments (DOE) to vary reaction time, temperature, and stoichiometry.

- Monitor purity via column chromatography (e.g., hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : Confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.14 ppm in trimethoxy-substituted analogs) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and thiazole ring vibrations .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystalline) to resolve ambiguities.

- Comparative Analysis : Match spectral data with literature (e.g., δ 7.78 ppm for thiazole protons in ethyl 2-amino derivatives ).

- Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental results .

Q. What computational methods are effective for studying the reactivity of this compound?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects and interactions with biological targets (e.g., enzymes) .

- Docking Simulations : Model binding affinities for enzyme inhibition studies .

Q. How should enzymatic inhibition assays be designed to evaluate this compound’s bioactivity?

- Assay Design :

- Target Selection : Focus on enzymes with known thiazole-binding pockets (e.g., kinases, proteases) .

- IC50 Determination : Use fluorogenic substrates or colorimetric assays (e.g., NADH-coupled reactions).

- Controls : Include positive (known inhibitors) and negative (DMSO vehicle) controls .

Q. What strategies ensure stability of this compound under experimental conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息